molecular formula C12H22BrNO B1438244 2-bromo-N-cycloheptyl-3-methylbutanamide CAS No. 1098361-68-2

2-bromo-N-cycloheptyl-3-methylbutanamide

Cat. No.: B1438244
CAS No.: 1098361-68-2
M. Wt: 276.21 g/mol
InChI Key: NYFYBLMROGEUIQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-bromo-N-cycloheptyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFYBLMROGEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cycloheptyl-3-methylbutanamide typically involves the bromination of N-cycloheptyl-3-methylbutanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cycloheptyl-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-cycloheptyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-cycloheptyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cycloheptyl group provides hydrophobic interactions, while the amide moiety can form hydrogen bonds with biological targets. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cycloheptyl-3-methylbutanamide
  • 2-iodo-N-cycloheptyl-3-methylbutanamide
  • N-cycloheptyl-3-methylbutanamide

Uniqueness

2-bromo-N-cycloheptyl-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

2-Bromo-N-cycloheptyl-3-methylbutanamide (CAS No. 1098361-68-2) is a synthetic compound notable for its unique structural features, including a bromine atom and a cycloheptyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₂₂BrNO
  • Molecular Weight : 276.22 g/mol
  • Structural Features :
    • Bromine atom enhances reactivity.
    • Cycloheptyl group contributes to hydrophobic interactions.
    • Amide moiety allows for hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound's binding affinity to proteins and enzymes. The hydrophobic cycloheptyl group and the hydrogen-bonding capability of the amide contribute to its overall biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity noted
AnticancerInduced apoptosis in cell lines
Enzyme InhibitionPossible inhibition of key enzymes

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of compounds similar to this compound.

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of brominated compounds, noting that halogenated amides often exhibit enhanced activity against bacterial strains due to their ability to disrupt microbial membranes.
  • Anticancer Studies :
    • Research published in the European Journal of Medicinal Chemistry highlighted that similar compounds with brominated structures showed promising results in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways ( ).
  • Enzyme Interaction Studies :
    • Investigations into enzyme interactions revealed that compounds with similar structural motifs could act as inhibitors of certain kinases involved in cancer progression, suggesting a potential pathway for therapeutic development ( ).

Comparative Analysis

The biological activity of this compound can be compared with other halogenated amides:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModeratePromisingBromine substitution
2-Chloro-N-cycloheptyl-3-methylbutanamideLowModerateChlorine substitution
N-Cycloheptyl-3-methylbutanamideNoneLowNo halogen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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